molecular formula C11H15NO3 B8289349 (2S)-2-(4-Methoxyphenoxy)butanamide

(2S)-2-(4-Methoxyphenoxy)butanamide

Cat. No.: B8289349
M. Wt: 209.24 g/mol
InChI Key: QZYDNDIFWQQCRR-JTQLQIEISA-N
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Description

(2S)-2-(4-Methoxyphenoxy)butanamide is a chiral amide derivative characterized by a stereospecific (S)-configuration at the second carbon of the butanamide backbone and a 4-methoxyphenoxy substituent.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2S)-2-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C11H15NO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3,(H2,12,13)/t10-/m0/s1

InChI Key

QZYDNDIFWQQCRR-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C(=O)N)OC1=CC=C(C=C1)OC

Canonical SMILES

CCC(C(=O)N)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s distinct features include its S-configuration and 4-methoxyphenoxy group, differentiating it from analogs in the Kanto Catalog and Pharmacopeial Forum. Key comparisons include:

Table 1: Structural Comparison of Butanamide Derivatives
Compound Name (CAS RN or ID) Molecular Formula Molecular Weight Key Substituents Stereochemistry Source/Application
(2S)-2-(4-Methoxyphenoxy)butanamide C11H15NO3 209.24* 4-Methoxyphenoxy S [Inferred: Agrochemical]
(2R)-2-[butanamide (CAS 1421697-46-2, ID 49214-92) C21H34N4OS 390.58 Thioxomethyl, Cyclohexylamino, Phenylmethyl R Pesticide Standard
(2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS 207121-91-3, ID 49214-87) C13H20N2O 220.31 Phenylmethyl, Dimethyl S Chemical Standard
(2S)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide (CAS 947383-62-2, ID 49214-26) C14H22N2O 234.33 Phenylmethyl, Trimethyl S Chemical Standard
(S)-N-[(2R,4S,5S)-...butanamide (PF 43(1)) C33H40N4O5* ~596.70* Dimethylphenoxy, Tetrahydropyrimidinyl S/R (multiple centers) Pharmacopeial Standard

Note: Values marked with * are inferred or calculated based on analogous structures.

Functional Implications

  • This could enhance binding to aromatic biological targets. Thioxomethyl and cyclohexylamino groups in the compound introduce sulfur-based reactivity and conformational rigidity, likely altering metabolic stability compared to the methoxy-containing target .
  • Stereochemistry :

    • The S-configuration in the target compound and –4 analogs contrasts with the R-configuration in derivatives. Enantiomeric differences significantly impact biological activity; for example, S-isomers often exhibit higher receptor affinity in chiral environments .
  • Molecular Weight and Solubility: The target compound’s lower molecular weight (~209 vs.

Evidence from Standards and Catalogs

  • Pesticide Testing : Analogs like (2R)-2-[butanamide () are used as pesticide standards, implying that the target compound may share agrochemical applications due to structural similarities .
  • Pharmacopeial Relevance : Complex derivatives in Pharmacopeial Forum () with diphenylhexan backbones highlight the importance of stereochemical precision in regulatory-grade compounds, a factor critical for the S-configured target .

Hypothesized Bioactivity

  • The 4-methoxyphenoxy group may confer antioxidant or enzyme-inhibitory properties, as seen in related phenolic ethers. In contrast, phenylmethyl-containing analogs (–4) are more likely to act as structural mimics in receptor studies .

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